2-Mercapto-4-hydroxy-5-cyanopyrimidine

Description

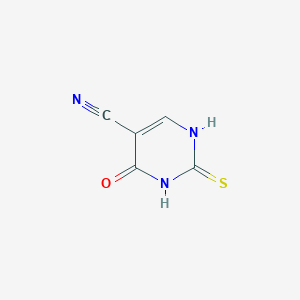

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3OS/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRKMYIHJOEYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356130 | |

| Record name | 2-MERCAPTO-4-HYDROXY-5-CYANOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23945-49-5 | |

| Record name | 2-MERCAPTO-4-HYDROXY-5-CYANOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2-sulfanylpyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Mercapto-4-hydroxy-5-cyanopyrimidine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Mercapto-4-hydroxy-5-cyanopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are fundamental components of nucleic acids and exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This document details a robust and widely utilized synthetic pathway, rooted in the principles of cyclocondensation reactions. We will delve into the mechanistic underpinnings of this synthesis, provide a detailed experimental protocol, and discuss the characterization of the final product. The information presented herein is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this valuable pyrimidine derivative.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidines, or 1,3-diazines, and their fused analogues are a prominent class of heterocyclic compounds. Their prevalence in nature, most notably as components of the nucleobases cytosine, thymine, and uracil in DNA and RNA, underscores their fundamental role in biological systems.[1] This biological significance has inspired extensive research into the synthesis and pharmacological evaluation of novel pyrimidine derivatives. The 2-mercaptopyrimidine core, in particular, is a versatile scaffold that has been incorporated into a multitude of biologically active molecules, demonstrating activities such as anticancer, antibacterial, antifungal, and antitubercular effects.[2][3][4] The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, including pyrido[2,3-d]pyrimidines and other fused heterocyclic systems with therapeutic potential.[4]

The Core Synthesis Pathway: A Mechanistic Perspective

The most common and efficient method for synthesizing the pyrimidine ring is through the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.[1] In the synthesis of this compound, this is achieved through the base-catalyzed cyclocondensation of ethyl cyanoacetate and thiourea.

DOT Diagram of the Synthesis Pathway:

Sources

Physicochemical properties of 2-Mercapto-4-hydroxy-5-cyanopyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 2-Mercapto-4-hydroxy-5-cyanopyrimidine

Foreword: The Pyrimidine Scaffold in Modern Drug Discovery

Pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds and pharmaceuticals. Their prevalence in nature as components of nucleic acids has made them a focal point for the design of therapeutic agents that can modulate fundamental biological processes.[1] The compound of interest, this compound, is a multi-functionalized heterocycle with significant potential as a building block in drug discovery.[2][3] Its unique arrangement of a mercapto, a hydroxyl, and a cyano group on the pyrimidine core imparts a rich chemical reactivity and a propensity for complex molecular interactions. This guide provides a comprehensive analysis of its core physicochemical properties, synthesis, and characterization, offering field-proven insights for researchers in drug development and chemical synthesis.

Molecular Structure and Prototropic Tautomerism

A critical feature of this compound is its existence in multiple tautomeric forms. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[4] For this molecule, the presence of both hydroxyl (-OH) and mercapto (-SH) groups, which can exist as their keto (=O) and thione (=S) forms respectively, leads to a complex equilibrium.

The principal tautomeric forms include:

-

Thiol-Hydroxy Form: The aromatic form with distinct -SH and -OH groups.

-

Thione-Hydroxy Form: Where the mercapto group exists as a C=S bond.

-

Thiol-Keto Form: Where the hydroxyl group exists as a C=O bond.

-

Thione-Keto Form: A non-aromatic di-oxo/thio form.

The dominant tautomer is highly dependent on the environment, such as the solvent and physical state (solution vs. solid).[5] In the solid state, intermolecular hydrogen bonding often stabilizes one form, whereas in solution, solvent polarity plays a key role. Spectroscopic analysis is essential to probe this equilibrium.[6][7] Understanding this tautomerism is not merely academic; it is fundamental to predicting the molecule's reactivity, its ability to act as a hydrogen bond donor or acceptor, and ultimately, its binding mode with biological targets.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Purification

The synthesis of substituted pyrimidines like this compound is often achieved through multi-component condensation reactions, which are valued for their efficiency and atom economy.[1][8] A common and robust approach involves the condensation of thiourea with an activated cyanoacetic acid derivative.

General Synthetic Protocol

A widely adopted method is the reaction between ethyl 2-cyano-3-ethoxyacrylate (or a similar activated precursor) and thiourea in the presence of a base such as sodium ethoxide in ethanol. The causality behind this choice is the high reactivity of the α,β-unsaturated nitrile, which readily undergoes Michael addition with the nucleophilic thiourea, followed by intramolecular cyclization and aromatization to yield the pyrimidine ring.

Step-by-Step Methodology:

-

Reaction Setup: A solution of sodium ethoxide is prepared by carefully dissolving metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reactants: Thiourea is added to the stirred sodium ethoxide solution. Subsequently, ethyl 2-cyano-3-ethoxyacrylate is added dropwise at room temperature.

-

Reflux: The reaction mixture is heated to reflux and maintained for several hours. The progress is monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.

-

Workup and Isolation: After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of ~5-6.

-

Precipitation and Filtration: The acidification causes the product to precipitate out of the solution. The solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then with a small amount of cold ethanol.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a dimethylformamide (DMF)/water mixture, to yield the final product as a crystalline solid.

Caption: General workflow for the synthesis of the target pyrimidine.

Core Physicochemical Properties

The utility of a compound in research, particularly in drug development, is dictated by its physicochemical properties. These parameters influence solubility, membrane permeability, and formulation characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₃N₃OS | [9] |

| Molecular Weight | 153.17 g/mol | [9] |

| CAS Number | 23945-49-5 | [9][10] |

| Appearance | Typically a yellow to off-white crystalline solid | [9] |

| Melting Point | >300 °C (decomposes) | [11] |

| pKa | Predicted ~8.10 (for the thiol/hydroxyl groups) | [11] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | General knowledge for this class |

Analytical and Spectroscopic Characterization

Unambiguous characterization is crucial for confirming the identity and purity of the synthesized compound. A multi-technique approach is standard practice.

Spectroscopic Methods

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for identifying functional groups. Key expected vibrations for this compound include a sharp, strong peak for the nitrile group (C≡N) around 2200-2250 cm⁻¹, broad absorptions for O-H and N-H stretching in the 3000-3500 cm⁻¹ region, and characteristic peaks for C=O (keto tautomer) or C=S (thione tautomer) in the 1600-1700 cm⁻¹ and 1100-1250 cm⁻¹ regions, respectively.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see exchangeable protons for the -OH, -NH, and -SH groups, typically as broad singlets. A distinct singlet for the C6-H proton on the pyrimidine ring would also be present.

-

¹³C NMR: The spectrum would show distinct signals for the five carbon atoms, including the nitrile carbon (around 115-120 ppm), the carbons of the pyrimidine ring, and the C=S or C=O carbons, which are highly sensitive to the tautomeric form present in the solution.[13]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight, with the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 153.17.

X-ray Crystallography

While spectroscopic methods provide essential information, single-crystal X-ray diffraction provides the definitive solid-state structure.[14][15] This technique is uniquely capable of elucidating the precise bond lengths, bond angles, and, most importantly, the dominant tautomeric form in the crystalline state. It also reveals the intermolecular interactions, such as hydrogen bonding networks, that stabilize the crystal lattice.

Experimental Workflow: Single Crystal Growth and Analysis

-

Crystal Growth: High-purity compound is dissolved in a suitable solvent (e.g., DMF, DMSO) to near saturation. The solution is left for slow evaporation at room temperature, or a solvent/anti-solvent diffusion method is employed (e.g., layering a solution in DMF with water or ethanol). The goal is to allow single, defect-free crystals to form over days or weeks.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction pattern is used to solve the crystal structure, yielding a model of the electron density. This model is then refined to determine the precise atomic positions.

Caption: Standard workflow for X-ray crystallographic analysis.

Thermal Stability Analysis

The thermal stability of a compound is a critical parameter for pharmaceutical development, influencing storage, formulation, and processing.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would likely show stability up to a high temperature (>250-300 °C), followed by a sharp weight loss corresponding to decomposition.[16][17]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC scan can reveal phase transitions, melting points, and decomposition events. For this compound, one would expect to see a strong endothermic or exothermic peak associated with its decomposition, corroborating the TGA data.

Significance and Potential Applications

The structural motifs within this compound suggest several avenues for its application in drug discovery and materials science.

-

Medicinal Chemistry Scaffold: The pyrimidine core is a "privileged scaffold" found in numerous approved drugs, including anticancer and antiviral agents. The functional groups on this molecule serve as versatile handles for further chemical modification to generate libraries of new compounds for biological screening.[18]

-

Coordination Chemistry: The nitrogen and sulfur atoms can act as ligands to coordinate with metal ions, forming metal complexes.[19] Such complexes are being investigated for various applications, including as potential anticancer agents where the metal center can introduce novel mechanisms of action.[20]

-

Enzyme Inhibition: The cyano and mercapto groups are functionalities known to interact with active sites of various enzymes, particularly cysteine proteases, making this scaffold a promising starting point for designing enzyme inhibitors.[14]

The measured physicochemical properties, such as pKa and solubility, are vital for this progression. They directly impact the absorption, distribution, metabolism, and excretion (ADME) profile of any potential drug candidate derived from this core structure.

References

- Deshmukh, M. B., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Rasayan Journal of Chemistry.

-

Organic Syntheses. 2-mercaptopyrimidine. Retrieved from [Link]

- Patil, S. (2023). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives.

- MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Molbank.

-

PubChem. 4,6-Dihydroxy-2-mercaptopyrimidine. Retrieved from [Link]

- Kumar, A., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem.

-

ResearchGate. Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved from [Link]

-

NIST. 2-Mercaptopyrimidine - Mass Spectrum. Retrieved from [Link]

- Organic Chemistry Research. (2023).

-

NIST. 2-Mercaptopyrimidine - IR Spectrum. Retrieved from [Link]

- Krishnakumar, V., & John Xavier, R. (2006). Molecular and vibrational structure of 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine: FT-IR, FT-Raman and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

PubChem. 2-Mercaptopyrimidine. Retrieved from [Link]

- Les, A., & Adamowicz, L. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry.

- MDPI. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank.

-

Chemistry LibreTexts. (2024). 22.2: Keto-Enol Tautomerism. Retrieved from [Link]

- MDPI. (2023). Special Issue “Advances in Drug Discovery and Synthesis”. Molecules.

- Al-Warhi, T., et al. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports.

- ResearchGate. (2007). Synthesis and Thermodynamic Investigation of 4-Amino-6-Hydroxy-2-Mercapto Pyrimidine (AHMP) Complexes with Some Selected Divalent Metal(II) Ions.

-

MDPI. Special Issue : Bioactive Compounds: From Nature to Pharmaceutical Applications. Retrieved from [Link]

-

SpectraBase. 4-(2-Cyano-1-mercapto-prop-2-yl)-pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Molbase. This compound Structure. Retrieved from [Link]

- MDPI. (2023). {ZnII2} and {ZnIIAuI} Metal Complexes with Schiff Base Ligands as Potential Antitumor Agents Against Human Glioblastoma Multiforme Cells.

- The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.

- Langer, T., & Wolber, G. (2010). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecules.

-

Wikipedia. 2-Mercaptopyridine. Retrieved from [Link]

- MDPI. (2022). A Study of Thermal Stability of Hydroxyapatite.

-

PubChem. 2-Mercaptopyridine. Retrieved from [Link]

- MDPI. (2024). Effects of Nanoparticle Size on the Thermal Decomposition Mechanisms of 3,5-Diamino-6-hydroxy-2-oxide-4-nitropyrimidone through ReaxFF Large-Scale Molecular Dynamics Simulations.

Sources

- 1. benthamopen.com [benthamopen.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 23945-49-5 [chemicalbook.com]

- 10. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 11. 2-Mercapto-4-hydroxy-5,6-diaminopyrimidine CAS#: 1004-76-8 [amp.chemicalbook.com]

- 12. Molecular and vibrational structure of 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine: FT-IR, FT-Raman and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Mercapto-4-hydroxy-5-cyanopyrimidine (CAS 23945-49-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 2-Mercapto-4-hydroxy-5-cyanopyrimidine, a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized narrative that explains the "why" behind the "how." The information presented herein is curated to empower researchers with the foundational knowledge and practical insights necessary to effectively utilize this versatile pyrimidine derivative in their work. We will delve into its synthesis, explore its structural intricacies, and discuss its potential as a scaffold for novel therapeutic agents.

Core Chemical and Physical Properties

This compound, also known as 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, is a substituted pyrimidine with the chemical formula C₅H₃N₃OS.[1] Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5][6] The presence of multiple functional groups—a thiol, a hydroxyl, and a nitrile—on the pyrimidine ring of this compound makes it a highly versatile building block for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23945-49-5 | [1] |

| Molecular Formula | C₅H₃N₃OS | [1] |

| Molecular Weight | 153.16 g/mol | [1] |

| IUPAC Name | 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | [1] |

| Synonyms | 5-cyano-2-thiouracil, 4-hydroxy-2-mercaptopyrimidine-5-carbonitrile | [1] |

| Topological Polar Surface Area | 97 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| XLogP3 | -0.3 | [1] |

Tautomerism: A Critical Consideration

A key feature of this compound is its existence in tautomeric forms. This is a fundamental concept to grasp as it dictates the molecule's reactivity and its interactions with biological targets. The compound can exist in equilibrium between several forms due to the mobility of protons.

-

Thiol-Thione Tautomerism: The 2-mercapto group can exist as a thiol (-SH) or a thione (C=S). The thione form is generally favored in polar solvents due to its higher polarity and ability to form hydrogen bonds.[7][8][9]

-

Keto-Enol Tautomerism: Similarly, the 4-hydroxy group can exist in the enol (-OH) form or the keto (C=O) form. For many hydroxypyrimidines, the keto form (pyrimidinone) is the more stable tautomer.[10][11][12][13][14]

The predominant tautomeric form in a given environment will influence its spectroscopic signature and its behavior in chemical reactions. For the purpose of this guide, the structure will be depicted in its most likely tautomeric form under physiological conditions, which is the 4-oxo-2-thioxo form.

Synthesis Methodology: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a one-pot, three-component condensation reaction, a common and efficient strategy for constructing pyrimidine rings. The key starting materials for this synthesis are ethyl cyanoacetate, an aldehyde (in this case, formaldehyde or a precursor), and thiourea.

Reaction Principle

The synthesis is a variation of the Biginelli reaction. The general mechanism involves the initial condensation of the aldehyde with thiourea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of ethyl cyanoacetate. Finally, cyclization and dehydration yield the pyrimidine ring.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar pyrimidine derivatives.[15][16] Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

Ethyl cyanoacetate

-

Paraformaldehyde (as a source of formaldehyde)

-

Thiourea

-

Sodium ethoxide (or another suitable base)

-

Ethanol (absolute)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and equipment for reflux and filtration

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1 equivalent) in absolute ethanol.

-

Addition of Reactants: To the stirred solution, add ethyl cyanoacetate (1 equivalent) and thiourea (1.1 equivalents).

-

Addition of Aldehyde: Add paraformaldehyde (1 equivalent) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Slowly add water to the reaction mixture until a precipitate forms.

-

Acidification: Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6 to ensure complete precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Signals |

| ¹H NMR | A broad singlet for the N-H protons (likely in the range of 10-12 ppm in DMSO-d₆). A singlet for the C6-H proton. The exact chemical shifts will be influenced by the tautomeric form and solvent. |

| ¹³C NMR | Signals for the C=O, C=S, and C≡N carbons. A signal for the carbon bearing the nitrile group (C5) and the C6 carbon. |

| IR (cm⁻¹) | A strong absorption for the C≡N stretch (around 2220 cm⁻¹). A strong absorption for the C=O stretch (around 1650-1700 cm⁻¹). Broad N-H stretching bands (around 3200-3400 cm⁻¹). A C=S stretching band (around 1100-1200 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 154.0. |

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable scaffold for the development of various therapeutic agents. The pyrimidine core is a well-established pharmacophore in numerous approved drugs.

-

Anticancer Agents: The pyrimidine ring is a key component of many anticancer drugs that act as antimetabolites, kinase inhibitors, or by other mechanisms. The functional groups on this molecule allow for diverse chemical modifications to explore structure-activity relationships (SAR) for anticancer activity.

-

Antimicrobial Agents: Pyrimidine derivatives have shown a broad spectrum of antimicrobial activity. The thiol and hydroxyl groups can be functionalized to generate libraries of compounds for screening against various bacterial and fungal strains.

-

Enzyme Inhibitors: The ability of the thiol group to interact with metal ions or form disulfide bonds, along with the hydrogen bonding capabilities of the pyrimidine ring, makes this scaffold a candidate for designing enzyme inhibitors.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Based on available data, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a pyrimidine derivative with significant potential as a building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive functional groups offer a wide range of possibilities for chemical diversification. A thorough understanding of its tautomeric nature is essential for predicting its reactivity and biological interactions. While further research is needed to fully elucidate its biological activity profile and mechanism of action, its structural features suggest that it is a promising starting point for the discovery of new therapeutic agents. This guide provides a solid foundation for researchers to begin their exploration of this intriguing molecule.

References

-

PubChem. (n.d.). 4-Hydroxy-2-sulfanylpyrimidine-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Stoyanov, S., et al. (1993). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 71(8), 1136-1143.

-

Stoyanov, S., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Retrieved from [Link]

- Ribeiro, A. J., & da Silva, J. B. (2013). From 2-hydroxypyridine to 4 (3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of physical chemistry. A, 117(49), 13326–13335.

-

ResearchGate. (n.d.). Chemical structure of 2-mercaptopyrimidine thiol and thione tautomers. Retrieved from [Link]

- Patil, S., et al. (2023). The Green Synthesis of 6-amino-5-cyano-4-phenyl-2-Hydroxy and Mercapto Pyrimidine Derivatives.

- Patil, V. S., et al. (2008). Synthesis and pharmacological evaluation of 2-mercapto-4-substituted-naphtho[2,1-b]furo[3,2-d]pyrimidines. Indian Journal of Pharmaceutical Sciences, 70(5), 612–617.

-

Patil, D. R., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Science Publishers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, January 15). 5.1: Keto-Enol Tautomerism. Retrieved from [Link]

- Hussain, S., et al. (2013). Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 471-473.

- Gadaginamath, G. S., et al. (2008). Synthesis and pharmacological evaluation of 2-mercapto-4-substituted-naphtho[2,1-b]furo[3,2-d]pyrimidines. Indian Journal of Pharmaceutical Sciences, 70(5), 612-617.

-

Khan Academy. (n.d.). Keto-enol tautomerization (by Sal). Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

- El-Sayed, M. A., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 29(15), 3456.

- Sargordan, M., et al. (2014). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Organic Chemistry: An Indian Journal, 10(4), 141-145.

- Saddik, A. A., et al. (2015). Synthesis of new mercaptopyrimidines and thienopyrimidines. European Chemical Bulletin, 4(9), 436-441.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benthamopen.com [benthamopen.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsonline.com [ijpsonline.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Khan Academy [khanacademy.org]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. journals.iau.ir [journals.iau.ir]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Tautomerism of 2-Mercapto-4-hydroxy-5-cyanopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Mercapto-4-hydroxy-5-cyanopyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities exhibited by cyanopyrimidine derivatives.[1][2] This guide provides a comprehensive analysis of its molecular structure, focusing on the complex tautomeric equilibria that govern its chemical behavior and biological interactions. We will delve into the theoretical underpinnings of its tautomerism, supported by experimental and computational evidence, to provide a robust framework for researchers in the field.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and a wide array of pharmaceuticals.[1] The introduction of mercapto, hydroxyl, and cyano functionalities onto this scaffold, as in this compound, gives rise to a molecule with a rich chemical landscape and significant therapeutic potential. Cyanopyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Understanding the precise molecular structure and the predominant tautomeric forms of this compound is paramount for elucidating its mechanism of action, optimizing its synthesis, and designing novel analogues with enhanced therapeutic profiles.

Unraveling the Tautomeric Complexity

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[5] this compound can exist in multiple tautomeric forms due to the presence of both lactam-lactim (keto-enol) and thione-thiol functionalities. The position of the tautomeric equilibrium is a delicate balance of factors including solvent polarity, concentration, temperature, and intramolecular interactions.[6][7]

The principal tautomeric equilibria at play are:

-

Keto-Enol Tautomerism: The hydroxyl group at position 4 can tautomerize to a keto group, forming a pyrimidinone ring. Generally, the keto form is more stable for pyrimidine derivatives.[5][8]

-

Thione-Thiol Tautomerism: The mercapto group at position 2 can exist in equilibrium with its thione tautomer. The thione form is often favored, particularly in polar solvents.[6][9]

These two equilibria result in four main potential tautomers:

-

Hydroxy-Thiol Form: 2-sulfanyl-4-hydroxy-pyrimidine-5-carbonitrile

-

Keto-Thiol Form: 4-oxo-2-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

-

Hydroxy-Thione Form: 2-thioxo-1,2-dihydro-4-hydroxypyrimidine-5-carbonitrile

-

Keto-Thione (Dithione) Form: 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile[10]

Below is a diagram illustrating the potential tautomeric forms of this compound.

Sources

- 1. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. 4-Hydroxy-2-sulfanylpyrimidine-5-carbonitrile | C5H3N3OS | CID 819918 - PubChem [pubchem.ncbi.nlm.nih.gov]

One-Pot Synthesis of 2-Mercapto-4-hydroxy-5-cyanopyrimidine Derivatives: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the one-pot synthesis of 2-mercapto-4-hydroxy-5-cyanopyrimidine derivatives, a class of heterocyclic compounds with significant potential in drug discovery and medicinal chemistry. This document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the underlying chemical principles, from reaction mechanism to strategic experimental design and product characterization. Detailed, field-tested methodologies, mechanistic insights, and troubleshooting considerations are presented to empower researchers in the successful synthesis and application of these valuable scaffolds.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine. Consequently, synthetic pyrimidine derivatives have been a focal point of medicinal chemistry research, leading to the development of numerous therapeutic agents with diverse applications, including antiviral, antibacterial, antifungal, and antitumor activities[1]. The this compound scaffold, in particular, offers a versatile platform for further chemical elaboration, making it a highly attractive starting point for the synthesis of novel drug candidates. The one-pot, multi-component synthesis of these derivatives represents an efficient and atom-economical approach, aligning with the principles of green chemistry and streamlining the drug discovery process[1][2].

The Synthetic Strategy: A Biginelli-Type Condensation

The most prevalent and efficient method for the one-pot synthesis of this compound derivatives is a variation of the classic Biginelli reaction. This acid- or base-catalyzed three-component condensation reaction typically involves an aldehyde, a β-ketoester (or a related active methylene compound), and a urea or thiourea derivative[2][3]. In the context of our target molecule, the key reactants are:

-

An Aldehyde (R-CHO): Provides the substituent at the 6-position of the pyrimidine ring.

-

Ethyl Cyanoacetate: Serves as the active methylene compound, contributing the 5-cyano and 4-hydroxy (in its tautomeric form) moieties.

-

Thiourea: Provides the N1, C2 (with the mercapto group), and N3 atoms of the pyrimidine ring.

The reaction proceeds through a series of intermediates to yield the final heterocyclic product, which exists in a tautomeric equilibrium between the 2-mercapto-4-hydroxy form and the more stable 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine form.

Unraveling the Reaction Mechanism

The precise mechanism of this Biginelli-type reaction can vary depending on the specific catalysts and reaction conditions employed. However, a generally accepted pathway involves the initial formation of a Knoevenagel condensation product between the aldehyde and ethyl cyanoacetate. This is followed by a Michael addition of thiourea to the activated double bond and subsequent cyclization with the elimination of ethanol and water to form the stable dihydropyrimidine ring.

Below is a graphical representation of the proposed reaction mechanism:

Caption: Proposed mechanism for the one-pot synthesis.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, generalized protocol for the one-pot synthesis of 6-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives. This protocol can be adapted for various aldehydes to generate a library of compounds.

Materials and Reagents

-

Aldehyde (e.g., acetaldehyde, benzaldehyde, etc.)

-

Ethyl cyanoacetate

-

Thiourea

-

Catalyst (e.g., anhydrous K2CO3, p-toluenesulfonic acid, etc.)

-

Solvent (e.g., absolute ethanol, DMF)

-

Glacial acetic acid (for neutralization)

-

Distilled water

-

Crushed ice

General Synthetic Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and thiourea (12 mmol) in the chosen solvent (e.g., 30 mL of absolute ethanol).

-

Catalyst Addition: Add the catalyst (e.g., 1.5 g of anhydrous K2CO3) to the reaction mixture.

-

Reaction: Heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the specific reactants and catalyst used, typically ranging from 4 to 8 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

Precipitation: Pour the reaction mixture into a beaker containing crushed ice with stirring.

-

Neutralization: Acidify the mixture with glacial acetic acid to a pH of approximately 6.

-

Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water and then with a small amount of cold ethanol. Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure 6-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

Example: Synthesis of 6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

This specific example utilizes acetaldehyde as the aldehyde component to yield the 6-methyl derivative.

| Reactant/Reagent | Molar Equiv. | Amount |

| Acetaldehyde | 1.0 | (e.g., 10 mmol, 0.44 g) |

| Ethyl Cyanoacetate | 1.0 | (e.g., 10 mmol, 1.13 g) |

| Thiourea | 1.2 | (e.g., 12 mmol, 0.91 g) |

| Anhydrous K2CO3 | - | (e.g., 1.5 g) |

| Absolute Ethanol | - | 30 mL |

The general procedure outlined in section 3.2 is followed. The expected product is a solid that can be purified by recrystallization.

Structural Characterization and Tautomerism

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Melting Point: To determine the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Tautomerism: A Key Structural Consideration

It is crucial to recognize that this compound derivatives exist in a state of tautomeric equilibrium. The two primary tautomeric forms are the hydroxy-thiol form and the more stable oxo-thione form. Spectroscopic data will reflect the predominant tautomer in the solid state or in solution.

Caption: Tautomeric equilibrium of the pyrimidine product.

Representative Spectroscopic Data

The following is a summary of expected spectroscopic data for a representative 6-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivative, based on literature reports[4][5][6][7].

| Spectroscopic Technique | Characteristic Peaks/Signals |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 2230-2210 (C≡N stretching), 1700-1650 (C=O stretching), ~1200 (C=S stretching) |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.0-13.0 (br s, 1H, N-H), 9.0-10.0 (br s, 1H, N-H), 7.0-8.0 (m, Ar-H, if applicable), 2.0-2.5 (s, 3H, CH₃ at C6, if applicable) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~175 (C=S), ~160 (C=O), ~150 (C6), ~115 (C≡N), ~90 (C5) |

Applications in Drug Discovery

The this compound scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The reactive mercapto and hydroxyl (or oxo) groups, along with the cyano group, provide multiple handles for further chemical modifications. These derivatives have been investigated for a range of biological activities, including:

-

Anticancer Agents: The pyrimidine core is present in many anticancer drugs, and novel derivatives are continually being explored for their ability to inhibit cancer cell proliferation.

-

Kinase Inhibitors: The scaffold can be functionalized to target specific protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

-

Antimicrobial Agents: Pyrimidine derivatives have a long history as antimicrobial agents, and new analogues are being developed to combat drug-resistant pathogens.

Conclusion

The one-pot synthesis of this compound derivatives via a Biginelli-type reaction is a robust and efficient method for accessing a valuable class of heterocyclic compounds. This guide has provided a comprehensive overview of the synthetic strategy, reaction mechanism, a detailed experimental protocol, and key characterization considerations. By understanding the fundamental principles behind this synthesis, researchers are well-equipped to not only replicate the described procedures but also to rationally design and synthesize novel derivatives with tailored properties for applications in drug discovery and development.

References

-

Thanki, P. N., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 59B(1), 82-93. [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

-

PubChem. (n.d.). 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 6-(4-Methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. Retrieved from [Link]

-

Patil, D. R., Salunkhe, S. M., Deshmukh, M. B., & Anbhule, P. V. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal, 3, 83-86. [Link]

- Gomtsyan, A. (2007). Synthesis and Properties of (6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic Acid Methyl Ester. Chemistry of Heterocyclic Compounds, 43(1), 85-93.

-

Sargordan-Arani, M. (n.d.). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Chemical and Pharmaceutical Research, 6(6), 1361-1366. [Link]

-

Halim, E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journal of Scientific and Industrial Research, 59(4), 223-230. [Link]

-

Abdelgawad, M. A., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1856-1871. [Link]

-

Papazafiri, D. S., et al. (2023). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. Molecules, 28(22), 7529. [Link]

-

Papazafiri, D. S., et al. (2023). Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2. Preprints.org. [Link]

-

Al-Obaidy, F. M. K. (2024). Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. Academia Open, 10. [Link]

-

Saddik, A. A., et al. (2015). Synthesis of new mercaptopyrimidines and thienopyrimidines. European Chemical Bulletin, 4(9), 436-441. [Link]

-

El-Sayed, H. A., et al. (2024). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry, 15(4), 1085-1108. [Link]

-

Zakhary, A. V., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(2), M1581. [Link]

-

Akhiyarova, A. A., et al. (2022). Acid-Base Properties of 6-Methyluracil-5-carbonitrile and Its N-Methyl Derivatives. Russian Journal of General Chemistry, 92(2), 263-268. [Link]

-

Shishkina, A. V., et al. (2018). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. Crystal Growth & Design, 18(11), 6646-6655. [Link]

-

Lu, Z., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(10), 7019-7023. [Link]

-

Wang, L., et al. (2012). An efficient three-component, one-pot synthesis of 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines in water. Molecules, 17(6), 6659-6668. [Link]

Sources

- 1. benthamopen.com [benthamopen.com]

- 2. journals.iau.ir [journals.iau.ir]

- 3. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. banglajol.info [banglajol.info]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

A Technical Guide to Green Synthesis Methods for Substituted Pyrimidines

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents.[1] Traditional synthesis routes, however, often rely on hazardous solvents, toxic reagents, and energy-intensive conditions, posing significant environmental and safety risks. This guide provides an in-depth technical overview of modern, green synthesis methods for substituted pyrimidines, designed for researchers, chemists, and professionals in drug development. We move beyond simple protocols to explore the causal mechanisms that make these methods not only environmentally benign but also highly efficient. This document details field-proven strategies including multicomponent reactions, the use of alternative energy sources like microwaves and ultrasound, and the application of innovative, sustainable reaction media such as water and deep eutectic solvents. By integrating these advanced methodologies, researchers can achieve higher yields, shorter reaction times, and simplified workup procedures, aligning with the core principles of green chemistry to foster a more sustainable future in pharmaceutical synthesis.[2]

Introduction: The Imperative for Greener Pyrimidine Synthesis

The Pharmacological Significance of the Pyrimidine Core

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms, is a fundamental building block in nature, most notably in the nucleobases cytosine, thymine, and uracil. This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer (Capecitabine), antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[1] The versatility of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of molecular properties to optimize drug efficacy and safety profiles.

Limitations of Classical Synthesis and the Rise of Green Chemistry

Conventional methods for synthesizing pyrimidine derivatives often involve multi-step procedures that generate significant chemical waste, utilize volatile and toxic organic solvents, and require harsh reaction conditions. These drawbacks not only contribute to environmental pollution but also increase production costs and safety hazards. The paradigm of green chemistry offers a framework to mitigate these issues by designing chemical processes that reduce or eliminate the use and generation of hazardous substances.[3] For pyrimidine synthesis, this translates to developing methodologies that are more efficient, safer, and environmentally sustainable without compromising product yield or purity.[4][5]

The Principles of Green Chemistry in Pyrimidine Synthesis

The application of green chemistry principles provides a unified framework for designing safer and more efficient synthetic routes. Key principles relevant to pyrimidine synthesis include maximizing atom economy through multicomponent reactions, using safer solvents like water, designing for energy efficiency with microwave and ultrasound technologies, and employing recyclable catalysts.

Caption: Core Green Chemistry principles applied to pyrimidine synthesis.

Core Strategy 1: Multicomponent Reactions (MCRs) - The Power of Convergence

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are inherently green. They improve efficiency by reducing the number of synthetic steps, which in turn minimizes solvent usage, energy consumption, and waste generation.

The Biginelli Reaction: A Cornerstone of Pyrimidine Synthesis

The Biginelli reaction, first reported in 1891, is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[6] These DHPMs are not only valuable pharmaceutical targets themselves but also serve as versatile intermediates for more complex pyrimidine derivatives.

Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.

Green Innovations in the Biginelli Reaction

Modern advancements have transformed the Biginelli reaction into a highly efficient and environmentally friendly process. A significant development is the use of mechanochemistry, specifically ball milling, under solvent-free and catalyst-free conditions.[7] This approach not only eliminates the need for hazardous solvents but also often leads to excellent yields in remarkably short reaction times.[7][8]

| Method | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| Conventional | HCl | Ethanol | 18 hours | 40-60 | [6] |

| Ball Milling | None | Solvent-Free | 30 | >98 | [7] |

| HPA-Clay | H₅PV₂W₁₀O₄₀ on Clay | Solvent-Free | 60 | 96 | [9] |

| Ultrasound | Morpholine | Water | 15-25 | 85-95 | [10] |

| Microwave | None | Solvent-Free | 1-5 | 85-95 | [11] |

| Table 1: Comparison of Green Biginelli Reaction Protocols. |

Protocol: Catalyst-Free, Solvent-Free Biginelli Reaction via Ball Milling[8]

This protocol describes the synthesis of 5-ethoxycarbonyl-4-(phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

-

Reactant Preparation: Place an equimolar mixture of benzaldehyde (0.02 mol), ethyl acetoacetate (0.02 mol), and urea (0.02 mol) into a tempered steel vial.

-

Milling Setup: Add tempered steel balls to the vial. A ball-to-reagent weight ratio of approximately 8:1 is optimal.[7]

-

Milling Process: Close the vial and place it in a planetary ball mill. Set the rotation speed to 750 rpm.

-

Reaction: Mill the mixture for 30 minutes.

-

Workup: After milling, the product is typically obtained in pure form without the need for further purification. The steel balls are removed mechanically.

Causality and Trustworthiness: This method's efficacy stems from the intense mechanical energy imparted by the milling process, which increases the surface area of the solid reactants and facilitates intimate mixing at the molecular level, obviating the need for a solvent. The reaction proceeds rapidly to completion, and the absence of a solvent or catalyst simplifies the workup to a mere physical separation, ensuring high purity and yield. This self-validating system is confirmed by the consistently high yields (>98%) reported.[7]

Core Strategy 2: Alternative Energy Sources - Accelerating Reactions Sustainably

Alternative energy sources provide efficient, non-classical heating methods that can dramatically reduce reaction times and energy consumption compared to conventional oil bath heating.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has become a powerful tool in organic synthesis.[1] The heating mechanism involves direct interaction of microwaves with polar molecules in the reaction mixture, causing rapid rotation (dipolar polarization) and movement of ions (ionic conduction).[1][11] This leads to a rapid and uniform increase in temperature throughout the reaction vessel, often resulting in significantly higher reaction rates and yields.[1]

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to induce chemical reactions.[12] The underlying mechanism is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[13] This collapse generates localized hot spots with extreme temperatures and pressures, creating a unique environment that enhances reaction rates and yields under milder bulk conditions.[10][12]

Comparative Workflow: Conventional vs. MAOS vs. Sonochemistry

Caption: Workflow comparison of different energy sources for synthesis.

Protocol: Microwave-Assisted Synthesis of Pyrimidinones in Water[15]

This protocol describes a three-component synthesis of 6-oxo-2,4-diphenyl-1,6-dihydro-pyrimidine-5-carbonitrile.

-

Reactant Mixture: In a 10 mL microwave vial, mix benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), benzamidine hydrochloride (1 mmol), and potassium carbonate (2 mmol).

-

Solvent Addition: Add 10 mL of deionized water to the vial.

-

Microwave Irradiation: Place the sealed vial in a microwave reactor. Irradiate at 300 W power, maintaining a temperature of 100°C for 20 minutes.

-

Workup: Allow the reaction to cool to room temperature. The precipitated product is collected by filtration.

-

Purification: Wash the solid product several times with water and then recrystallize from ethanol to obtain the pure pyrimidinone derivative.

Causality and Trustworthiness: The use of water as a solvent is not only environmentally benign but also highly effective under microwave conditions due to its high dielectric constant, allowing for efficient absorption of microwave energy.[14] The rapid, controlled heating significantly accelerates the reaction compared to conventional reflux in water (20 minutes vs. >8 hours).[14] The protocol's reliability is demonstrated by its application to a wide range of substrates, consistently providing moderate to good yields in a fraction of the time required by traditional methods.

Core Strategy 3: Innovative Reaction Media - Beyond Traditional Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents constitute the majority of waste in pharmaceutical manufacturing.[15]

Aqueous Synthesis: Harnessing the Power of Water

Water is the ultimate green solvent—it is non-toxic, non-flammable, inexpensive, and abundant.[3] While organic reactants often have low solubility in water, reactions can be promoted at the interface or through hydrophobic effects. For certain reactions, such as the acid-promoted amination of chloropyrimidines, water has been shown to be superior to organic solvents, leading to higher reaction rates.[15][16]

Deep Eutectic Solvents (DES): Designer Media for Synthesis

Deep Eutectic Solvents (DES) are mixtures of a hydrogen bond donor (e.g., urea, glycerol) and a hydrogen bond acceptor (e.g., choline chloride) that, at a specific molar ratio, form a liquid with a melting point far below that of the individual components.[17] They are attractive green alternatives to volatile organic solvents due to their low toxicity, biodegradability, low cost, and simple preparation.[18][19] Importantly, DES can also act as catalysts, participating in the reaction mechanism through hydrogen bonding interactions.[17]

Sources

- 1. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. powertechjournal.com [powertechjournal.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. cjm.ichem.md [cjm.ichem.md]

- 10. Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. beilstein-archives.org [beilstein-archives.org]

- 14. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 15. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Mercapto-4-hydroxy-5-cyanopyrimidine

Abstract

This technical guide provides a comprehensive overview of the foundational starting materials and synthetic strategies for producing 2-mercapto-4-hydroxy-5-cyanopyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delves into the core chemical principles, reaction mechanisms, and detailed experimental protocols. It is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering field-proven insights and a self-validating approach to the synthesis of this important pyrimidine derivative.

Introduction

This compound is a highly functionalized pyrimidine derivative that serves as a versatile building block in the synthesis of a wide range of biologically active compounds. The pyrimidine core is a fundamental scaffold in numerous pharmaceuticals, and the presence of the mercapto, hydroxy, and cyano groups on this particular derivative offers multiple points for chemical modification, making it a valuable precursor for the development of novel therapeutic agents. This guide will focus on the most prevalent and efficient method for its synthesis: the base-catalyzed cyclocondensation reaction.

The Core Synthetic Strategy: A Three-Component Cyclocondensation

The most common and efficient route to this compound is a one-pot, three-component reaction involving an active methylene compound, a thiocarbonyl source, and a cyclizing agent, typically facilitated by a base. This approach is a variation of the well-established Biginelli reaction, which is renowned for its efficiency in constructing pyrimidine rings.

The primary starting materials for this synthesis are:

-

Ethyl Cyanoacetate : The active methylene compound that provides the C4, C5, and C6 atoms of the pyrimidine ring.

-

Thiourea : The source of the N1, C2, and N3 atoms, as well as the sulfur atom at the 2-position.

The overall reaction can be summarized as follows:

In-Depth Analysis of Starting Materials

The selection of starting materials is critical for the success of the synthesis, and understanding their roles is key to optimizing the reaction conditions.

The Active Methylene Compound: Ethyl Cyanoacetate

Ethyl cyanoacetate is the cornerstone of this synthesis. Its utility stems from the presence of a methylene group (-CH2-) flanked by two electron-withdrawing groups: a nitrile (-CN) and an ester (-COOEt).

-

Causality of Reactivity : The electron-withdrawing nature of the nitrile and ester groups significantly increases the acidity of the methylene protons. This allows for easy deprotonation by a base to form a stabilized carbanion. This carbanion is a potent nucleophile, which is the initial reactive species in the condensation cascade.

-

Role in Ring Formation : The ethyl cyanoacetate molecule provides the foundational three-carbon unit (C4-C5-C6) of the pyrimidine ring. The cyano group is retained at the 5-position in the final product, while the ester group is involved in the cyclization and ultimately lost.

The Thiocarbonyl Source: Thiourea

Thiourea is the nitrogen and sulfur source for the heterocyclic ring.

-

Structural Contribution : Thiourea provides the N-C-N backbone of the pyrimidine ring. The thiocarbonyl group (C=S) is incorporated directly, resulting in the 2-mercapto functionality.

-

Reactivity : The nucleophilic nitrogen atoms of thiourea are crucial for the cyclization step, where they attack the electrophilic carbon centers of the intermediate formed from ethyl cyanoacetate.

The Reaction Mechanism: A Step-by-Step Elucidation

The base-catalyzed cyclocondensation of ethyl cyanoacetate and thiourea proceeds through a series of well-defined steps. The choice of a strong base, such as sodium ethoxide or potassium carbonate, is essential to initiate the reaction by deprotonating the active methylene compound.[1]

The proposed mechanism is as follows:

-

Enolate Formation : The base abstracts a proton from the α-carbon of ethyl cyanoacetate to form a resonance-stabilized enolate.

-

Dimerization : The enolate of ethyl cyanoacetate acts as a nucleophile and attacks the carbonyl carbon of a second molecule of ethyl cyanoacetate. This is followed by the elimination of an ethoxide ion to form an intermediate.

-

Michael Addition : Thiourea then acts as a nucleophile and adds to the α,β-unsaturated system of the intermediate.

-

Cyclization : Intramolecular cyclization occurs through the attack of a nitrogen atom from the thiourea moiety onto one of the carbonyl carbons.

-

Dehydration and Tautomerization : The cyclic intermediate undergoes dehydration and subsequent tautomerization to yield the stable aromatic this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. This protocol is based on established methods for the synthesis of related pyrimidine derivatives and should be performed by qualified personnel in a well-ventilated fume hood.

Reagents and Equipment

-

Ethyl cyanoacetate

-

Thiourea

-

Sodium ethoxide (or freshly prepared from sodium metal in absolute ethanol)

-

Absolute Ethanol

-

Acetic Acid

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Preparation of the Base : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol.

-

Reaction Mixture : To the stirred solution of sodium ethoxide, add thiourea and an equimolar amount of ethyl cyanoacetate.

-

Reflux : Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acetic acid.

-

Isolation : The product will precipitate out of the solution upon neutralization. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification : Wash the crude product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Data Presentation

Table 1: Summary of Starting Materials and Their Roles

| Starting Material | Chemical Structure | Role in the Reaction | Key Features for Reactivity |

| Ethyl Cyanoacetate | NC-CH₂-COOEt | Provides the C4-C5-C6 backbone of the pyrimidine ring. | Active methylene group due to adjacent electron-withdrawing nitrile and ester groups. |

| Thiourea | H₂N-C(S)-NH₂ | Source of the N1-C2-N3 fragment and the 2-mercapto group. | Nucleophilic nitrogen atoms for cyclization. |

| Base (e.g., NaOEt) | Na⁺ ⁻OEt | Catalyst to deprotonate ethyl cyanoacetate. | Strong base required to generate the initial enolate. |

Visualization of the Synthetic Workflow

Diagram 1: Overall Synthetic Scheme

Caption: One-pot synthesis of this compound.

Diagram 2: Proposed Reaction Mechanism

Caption: Stepwise mechanism of the cyclocondensation reaction.

Conclusion

The synthesis of this compound is a prime example of the efficiency of multicomponent reactions in heterocyclic chemistry. By carefully selecting the appropriate starting materials, namely ethyl cyanoacetate and thiourea, and employing a suitable base catalyst, this valuable synthetic intermediate can be produced in a straightforward, one-pot procedure. This guide has provided a detailed examination of the starting materials, the underlying reaction mechanism, and a practical experimental protocol to aid researchers in the successful synthesis and application of this versatile compound.

References

-

El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2010). Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. ResearchGate. [Link]

- Sargordan Arani, M., & Ebrahimi, S. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemical Research, 11(1), 107-113.

-

PrepChem. (n.d.). Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. Retrieved from [Link]

- Patil, P., Dandawate, P., & Vanmore, P. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Science Publishers.

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. MDPI. [Link]

-

Felton, D. G. I. (1955). Some reactions of ethyl cyanoacetate. Journal of the Chemical Society (Resumed), 515. [Link]

- European Patent Office. (1989). Process for preparing 4-hydroxypyrimidine. EP0326389B1.

Sources

Spectroscopic data (NMR, IR, Mass) of 2-Mercapto-4-hydroxy-5-cyanopyrimidine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Mercapto-4-hydroxy-5-cyanopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (CAS No. 23945-49-5). In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes information from analogous structures and established spectroscopic principles to present a predictive but robust characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the expected spectral features. This guide is designed to serve as a foundational reference for researchers involved in the synthesis, quality control, and application of this and related pyrimidine derivatives.

Introduction and Molecular Structure

This compound is a multifunctional heterocyclic compound of interest in medicinal chemistry and materials science. Its pyrimidine core is a fundamental building block in numerous biologically active molecules. The accurate structural elucidation and confirmation of purity are paramount, for which spectroscopic methods are indispensable.

The structure of this molecule is complicated by the potential for tautomerism. The hydroxy and mercapto substituents can exist in keto-enol and thione-thiol forms, respectively. The molecule can therefore exist as several tautomers, with the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile form generally being the most stable in the solid state and in polar aprotic solvents like DMSO.

Caption: Tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. The analysis must consider the dominant tautomeric form, which in a solvent like DMSO-d₆ is expected to be the keto-thione form.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable protons (NH, OH).

-

Instrument Setup: Utilize a high-resolution NMR spectrometer, for instance, a 500 MHz instrument, for data acquisition.[1]

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time (1-2 hours) is typically required. An attached proton test (APT) or DEPT experiment can be run to differentiate between CH, CH₂, CH₃, and quaternary carbons.

Expected ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The expected spectrum will feature a downfield aromatic proton and several broad, exchangeable protons corresponding to the N-H groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale & Notes |

| ~12.0 - 13.0 | Broad Singlet | 2H | N1-H, N3-H | The two N-H protons of the pyrimidine ring are expected to be broad due to quadrupole broadening and chemical exchange. Their downfield shift is characteristic of acidic protons in amides/thioamides. Similar compounds show NH protons in this region.[2] |

| ~8.1 - 8.3 | Singlet | 1H | C6-H | This is the only proton directly attached to the pyrimidine ring. It appears as a singlet and is significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing effect of the nitrile group. |

Note: The thiol (S-H) or enol (O-H) protons are not expected to be observed as distinct signals if the thione-keto form is the exclusive tautomer.

Expected ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum is crucial for confirming the carbon backbone and the presence of key functional groups.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Notes |

| ~175.0 | C2 (C=S) | The thiocarbonyl carbon is highly deshielded and typically appears in this region. |

| ~160.0 | C4 (C=O) | The carbonyl carbon of the amide is also significantly deshielded. |

| ~150.0 | C6 | This carbon is attached to a proton and is part of the aromatic-like system. |

| ~115.0 | C5-C N | The nitrile carbon is a quaternary carbon and has a characteristic chemical shift in this range. |

| ~95.0 | C5 | This quaternary carbon is shielded due to its position between the C=O and the C-CN bond. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule, particularly in the solid state. The spectrum can offer strong evidence for the dominant tautomer.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the finely ground sample with ~100 mg of dry, spectroscopic grade KBr.

-

Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.

-